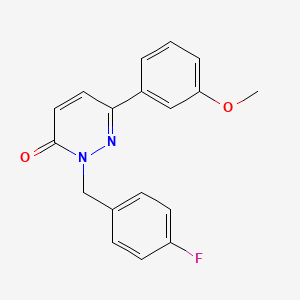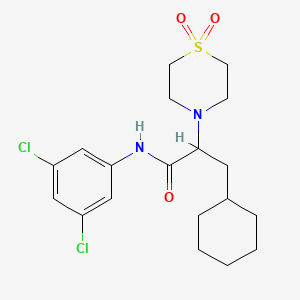![molecular formula C24H15N3O4 B2927061 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one CAS No. 1207059-65-1](/img/structure/B2927061.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a benzodioxole, an oxadiazole, and an isoquinoline. Benzodioxole is a type of aromatic organic compound that is a fusion of benzene and 1,3-dioxole . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms . Isoquinoline is a heterocyclic aromatic organic compound similar to quinoline .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The benzodioxole and isoquinoline parts of the molecule are aromatic and planar, while the oxadiazole ring introduces some polarity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups present would all influence its properties .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds incorporating oxadiazole and isoquinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of benzisothiazolone, which share structural similarities with the target compound, have demonstrated significant antimicrobial activity against various bacteria, including Escherichia coli and Staphylococcus aureus, and fungi such as Candida albicans (Xu, Lin, & Lin, 2011). Similarly, novel benzo[de]isoquinoline-1,3(2H)-dione derivatives were synthesized and demonstrated potent antibacterial and antifungal activities, suggesting the potential of the target compound for antimicrobial applications (Sirgamalla & Boda, 2019).
Antitumor and Cytotoxic Activities
The synthesis and evaluation of isoquinolone and related derivatives have been a focus of research due to their potential antitumor activities. Studies on 3-arylisoquinolin-1(2H)-ones and their bioisosteres have led to the identification of compounds with potent in vitro antitumor activity against various human tumor cell lines (Cheon et al., 1999). This suggests the potential utility of the target compound in cancer research and therapy.
Electrochemical and Optical Properties
Research into conjugated polymers containing oxadiazole moieties has unveiled their significant electrochemical properties, which are valuable for applications in organic light-emitting diodes (OLEDs) and other electronic devices (Chen et al., 2011). These findings indicate the potential of the target compound for use in the development of electronic and optoelectronic materials.
Colorimetric and Fluorescent Chemosensors
The development of chemosensors based on naphthalimide derivatives, which include functionalities similar to those in the target compound, has been reported. These chemosensors exhibit reversible colorimetric and fluorescent responses to fluoride ions, showcasing their potential as sensory materials for environmental and biological applications (Zhang et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c28-24-18-9-5-4-8-17(18)19(13-27(24)16-6-2-1-3-7-16)23-25-22(26-31-23)15-10-11-20-21(12-15)30-14-29-20/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJJAPAOACKJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-isopropyl-1-(2-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2926978.png)
![[5-Chloro-7-(morpholin-4-ylmethyl)quinolin-8-yl] 2-fluorobenzoate](/img/structure/B2926979.png)
![2-(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2926980.png)

amino]ethyl}-N-(3-chlorobenzyl)-N'-(4-chlorophenyl)urea](/img/structure/B2926983.png)
![4-[(4-Isothiocyanatophenyl)sulfonyl]morpholine](/img/structure/B2926984.png)


![(4-ethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2926992.png)
![2-((6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2926993.png)



![(2E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(furan-2-yl)prop-2-en-1-one](/img/structure/B2927001.png)
